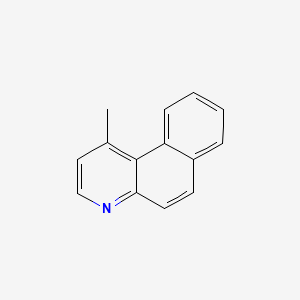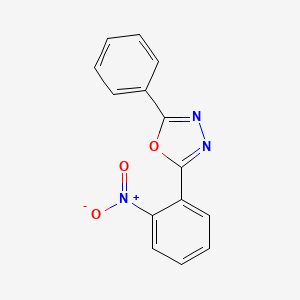![molecular formula C13H20O4 B14744579 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1213-20-3](/img/structure/B14744579.png)
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a cyclic acetal compound with a unique spiro structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Vorbereitungsmethoden
The synthesis of 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiroacetal center, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the manufacturing of rubber and latex products, where it acts as a stabilizer and processing aid
Wirkmechanismus
The mechanism by which 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its ability to form stable spiroacetal structures. These structures can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The compound’s unique spiro configuration allows it to fit into specific binding sites, making it a valuable tool in molecular biology and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetal compounds such as:
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound has similar stability but different reactivity due to the presence of phosphorus atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds exhibit different stereochemistry and reactivity due to the presence of sulfur atoms in the ring.
The uniqueness of this compound lies in its specific spiro configuration and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
1213-20-3 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
3,9-bis(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H20O4/c1-9(2)11-14-5-13(6-15-11)7-16-12(10(3)4)17-8-13/h11-12H,1,3,5-8H2,2,4H3 |
InChI-Schlüssel |
LBYBPYLNIKBWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1OCC2(CO1)COC(OC2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


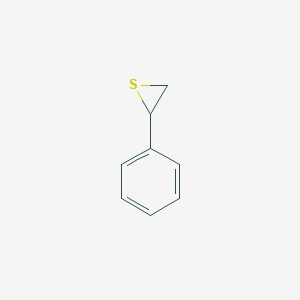
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
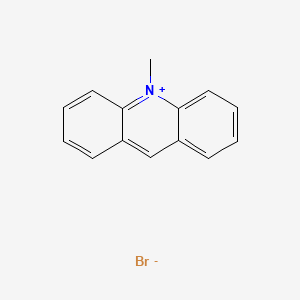

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
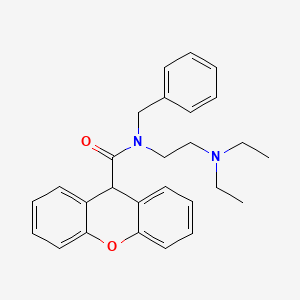
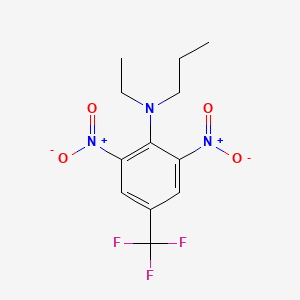

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
